1-Bromo-3-fluoro-2-(propan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-fluoro-2-(propan-2-yl)benzene is an organic compound with the molecular formula C9H10BrF It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-2-(propan-2-yl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3-fluoro-2-(propan-2-yl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled temperature conditions to ensure selective substitution at the desired position .
Industrial Production Methods: Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3-fluoro-2-(propan-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives under specific conditions.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 3-fluoro-2-(propan-2-yl)benzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of dehalogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-fluoro-2-(propan-2-yl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Bromo-3-fluoro-2-(propan-2-yl)benzene involves its interaction with various molecular targets through electrophilic aromatic substitution. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The isopropyl group provides steric hindrance, influencing the compound’s overall reactivity and selectivity .
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-3-fluorobenzene
- 1-Bromo-4-fluoro-2-methylbenzene
- 1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene
Uniqueness: 1-Bromo-3-fluoro-2-(propan-2-yl)benzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic properties. The isopropyl group further differentiates it from other similar compounds by providing steric effects that influence its chemical behavior and reactivity .
Eigenschaften
CAS-Nummer |
112611-86-6 |
---|---|
Molekularformel |
C9H10BrF |
Molekulargewicht |
217.08 g/mol |
IUPAC-Name |
1-bromo-3-fluoro-2-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10BrF/c1-6(2)9-7(10)4-3-5-8(9)11/h3-6H,1-2H3 |
InChI-Schlüssel |
VVUNXACHKBSQLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=CC=C1Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.